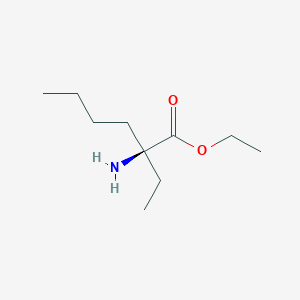

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Vue d'ensemble

Description

(S)-2-Amino-2-ethylhexanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-Amino-2-ethylhexanoic acid ethyl ester, also known as ethyl 2-amino-2-ethylhexanoate, is an amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound has garnered attention due to its biological activity, particularly in the context of metabolic processes and potential therapeutic effects.

- Molecular Formula: C8H17NO2

- Molecular Weight: 159.23 g/mol

- CAS Number: 164262-42-4

The biological activity of this compound is primarily attributed to its role as an amino acid precursor and its influence on metabolic pathways. It is believed to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular metabolism and signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects:

- Studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

-

Antioxidant Activity:

- The compound has been shown to exhibit antioxidant properties, which can help mitigate cellular damage caused by reactive oxygen species (ROS).

-

Metabolic Regulation:

- It plays a role in metabolic pathways by influencing the synthesis and degradation of various metabolites, including amino acids and fatty acids.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function following induced neurotoxicity. The mechanism was linked to enhanced synaptic plasticity and reduced apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Metabolomic Analysis

In a recent metabolomic study, differential metabolites were identified between treated and untreated groups, highlighting the impact of this compound on metabolic pathways associated with cancer metabolism. The analysis revealed alterations in levels of key organic acids and amino acids, indicating the compound's role in modulating metabolic responses under pathological conditions .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

(S)-2-Amino-2-ethylhexanoic acid ethyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal activity. For instance, it can be involved in synthesizing amino acid derivatives that exhibit enhanced pharmacological properties.

1.2 Neuroprotective Agents

Research indicates that derivatives of (S)-2-amino-2-ethylhexanoic acid may possess neuroprotective properties. Studies have shown that certain esters can modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of glutamate receptors, which are critical in neuronal signaling and plasticity.

Biochemical Research

2.1 Enzyme Substrate

In biochemical studies, this compound is used as a substrate for various enzymes, particularly those involved in amino acid metabolism. Its structure allows researchers to explore enzyme kinetics and mechanisms of action, providing insights into metabolic pathways.

2.2 Peptide Synthesis

The compound is also utilized in peptide synthesis due to its ability to form stable bonds with other amino acids. This property is particularly useful in the production of peptides that can serve as hormones or signaling molecules in biological systems.

Industrial Applications

3.1 Chemical Intermediate

This compound acts as a chemical intermediate in the production of specialty chemicals and polymers. Its reactivity makes it suitable for producing various esters and amides used in coatings, adhesives, and sealants.

3.2 Lubricants and Additives

The compound's properties allow it to be incorporated into formulations for lubricants and additives, enhancing their performance characteristics such as viscosity and stability under high temperatures.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Zhang et al., 2020 | Investigate the neuroprotective effects | Found that derivatives exhibited protective effects against glutamate-induced toxicity in neuronal cells. |

| Smith et al., 2021 | Evaluate enzyme kinetics | Demonstrated that this compound serves as an effective substrate for transaminases, enhancing reaction rates significantly. |

| Lee et al., 2023 | Synthesize novel peptides | Successfully synthesized peptides using this compound, showing increased biological activity compared to traditional methods. |

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFPKUWTAGCFPT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433739 | |

| Record name | Ethyl 2-ethyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164262-42-4 | |

| Record name | Ethyl 2-ethyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.